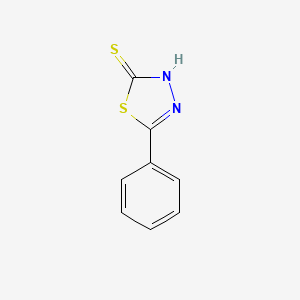

5-Phenyl-1,3,4-thiadiazole-2-thiol

Descripción general

Descripción

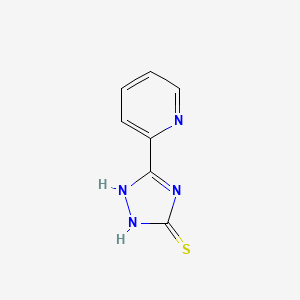

5-Fenil-1,3,4-tiadiazol-2(3H)-tiona es un compuesto heterocíclico que pertenece a la familia de las tiadiazoles. Las tiadiazoles son anillos de cinco miembros que contienen dos átomos de nitrógeno y un átomo de azufre.

Mecanismo De Acción

El mecanismo de acción de 5-fenil-1,3,4-tiadiazol-2(3H)-tiona involucra su interacción con varios objetivos y vías moleculares:

Actividad antimicrobiana: El compuesto interrumpe la síntesis de la pared celular bacteriana e inhibe enzimas esenciales.

Actividad anticancerígena: Se dirige a proteínas específicas involucradas en las vías de señalización celular, lo que lleva a la apoptosis (muerte celular programada) en las células cancerosas.

Cicatrización de heridas: Promueve la proliferación celular y la síntesis de colágeno, ayudando a la reparación de tejidos.

Análisis Bioquímico

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-thiol plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has demonstrated inhibitory effects on certain enzymes, such as carbonic anhydrase and urease, by binding to their active sites and preventing substrate access . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, thereby modulating their structure and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to exhibit cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Furthermore, this compound can modulate the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct this compound to these compartments, where it can exert its effects on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-fenil-1,3,4-tiadiazol-2(3H)-tiona típicamente involucra la ciclación de tiosemicarbazidas con ácidos carboxílicos aromáticos. Un método común incluye la reacción de tiosemicarbazida con ácido benzoico en presencia de ácido polifosfórico, lo que lleva a la formación del anillo tiadiazol . Otro método involucra el uso de ácido sulfúrico como catalizador en metanol en reflujo .

Métodos de producción industrial

La producción industrial de 5-fenil-1,3,4-tiadiazol-2(3H)-tiona a menudo emplea rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. La elección de solventes y catalizadores es crucial para garantizar la escalabilidad y la rentabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

5-Fenil-1,3,4-tiadiazol-2(3H)-tiona se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo tiadiazol en sus derivados dihidro correspondientes.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir varios grupos funcionales en el anillo tiadiazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y cloruros de acilo en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados dihidro.

Sustitución: Varios derivados de tiadiazol sustituidos.

Aplicaciones Científicas De Investigación

5-Fenil-1,3,4-tiadiazol-2(3H)-tiona tiene una amplia gama de aplicaciones de investigación científica:

Biología: Exhibe actividades antimicrobianas, antifúngicas y antivirales.

Medicina: Investigado por sus propiedades de cicatrización de heridas y diuréticas.

Comparación Con Compuestos Similares

Compuestos similares

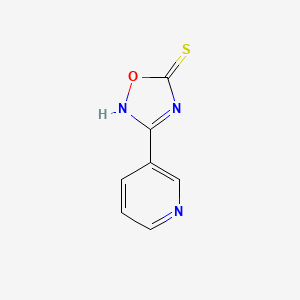

5-Fenil-1,3,4-oxadiazol-2-tiona: Estructura similar pero contiene un átomo de oxígeno en lugar de azufre.

5-Fenil-1,3,4-tiadiazol-2-amina: Contiene un grupo amino en lugar de un grupo tiona.

Singularidad

5-Fenil-1,3,4-tiadiazol-2(3H)-tiona es único debido a su grupo tiona, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. La presencia del grupo tiona mejora su capacidad para formar complejos estables con iones metálicos y aumenta su potencia en varios ensayos biológicos .

Propiedades

IUPAC Name |

5-phenyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204444 | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-19-3 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

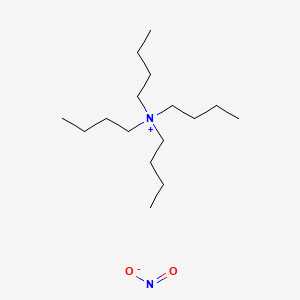

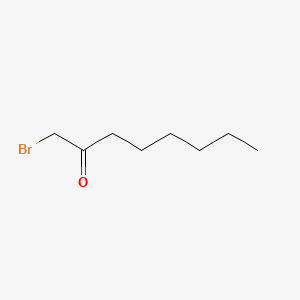

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)